molecular formula C16H17FN2O2 B3072537 N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-propanamide CAS No. 1016765-39-1

N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-propanamide

Cat. No.: B3072537
CAS No.: 1016765-39-1
M. Wt: 288.32 g/mol
InChI Key: JDAKXYUMKZIAMR-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a fluorine atom, and a phenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Reduction of the nitro group to an amino group.

    Fluorination: Introduction of a fluorine atom to the aromatic ring.

    Amidation: Formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield primary or secondary amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving amides and fluorinated compounds.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: As a precursor for the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-chlorophenyl)-2-(4-methylphenoxy)-propanamide: Similar structure with a chlorine atom instead of fluorine.

    N-(5-Amino-2-bromophenyl)-2-(4-methylphenoxy)-propanamide: Similar structure with a bromine atom instead of fluorine.

    N-(5-Amino-2-iodophenyl)-2-(4-methylphenoxy)-propanamide: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The uniqueness of N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-propanamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its halogenated analogs.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(4-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-10-3-6-13(7-4-10)21-11(2)16(20)19-15-9-12(18)5-8-14(15)17/h3-9,11H,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAKXYUMKZIAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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